molecular formula C7H7F3N2OS B1382107 2-Amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxamide CAS No. 1628317-82-7

2-Amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxamide

Cat. No. B1382107
CAS RN: 1628317-82-7
M. Wt: 224.21 g/mol
InChI Key: CNZNHOKCAAJNCF-UHFFFAOYSA-N
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Description

“2-Amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxamide” is a chemical compound with the molecular formula C7H7F3N2OS . It has a molecular weight of 224.21 g/mol . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The compound has a five-membered thiophene ring with a trifluoroethyl group and an amino group attached to it . The InChI string representation of the molecule is InChI=1S/C7H7F3N2OS/c8-7(9,10)2-3-1-4(5(11)13)6(12)14-3/h1H,2,12H2,(H2,11,13) . The canonical SMILES representation is C1=C(SC(=C1C(=O)N)N)CC(F)(F)F .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a topological polar surface area of 97.4 Ų, indicating its polarity . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 224.02311851 g/mol . The compound has a complexity of 234 .

Scientific Research Applications

Synthesis and Biological Activities

  • Antinociceptive Activity : Compounds synthesized from 2-Amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxamide derivatives have shown promising antinociceptive activities (Shipilovskikh et al., 2020).

  • Antiarrhythmic, Serotonin Antagonist and Antianxiety Activities : Novel thiophene derivatives synthesized from related compounds have exhibited significant antiarrhythmic, serotonin antagonist, and antianxiety properties (Amr et al., 2010).

  • Antimicrobial Activity : A variety of synthesized compounds from related thiophene carboxamide derivatives have been studied for their antimicrobial properties against bacteria, indicating potential for pharmaceutical applications (Wardakhan et al., 2005).

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds : The versatility of thiophene-3-carboxamide derivatives in the synthesis of various heterocyclic compounds has been explored, contributing to the development of new drugs (Ahmed, 2007).

  • Stability in Cells for HDAC Inhibitors : Studies on 5-(trifluoroacetyl)thiophene-2-carboxamides have led to the identification of more stable class II histone deacetylase (HDAC) inhibitors, which are important in cancer research (Scarpelli et al., 2008).

  • Facile Synthesis Techniques : Recent advancements include efficient synthesis techniques for 2-amino-3-carboxamide derivatives of thiophene, streamlining the production process for research and industrial applications (Abaee & Cheraghi, 2013).

Antioxidant and Anti-Inflammatory Activities

  • Antioxidant Activity : Acid chloride derivatives of related compounds have shown comparable antioxidant activity to ascorbic acid, underscoring their potential in therapeutic applications (Kumar et al., 2008).

  • Adenosine A1 Receptor Allosteric Enhancers : Certain derivatives have been evaluated as adenosine A1 receptor allosteric enhancers, which can have implications for neurological research (Nikolakopoulos et al., 2006).

Biochemical Analysis

Biochemical Properties

2-Amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoroethyl group enhances the compound’s stability and alters its biological activity, impacting properties such as solubility and lipophilicity . This compound is known to interact with specific enzymes involved in metabolic pathways, potentially inhibiting or activating these enzymes to modulate biochemical reactions.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses and functions . Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of specific proteins and enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s trifluoroethyl group allows it to form stable interactions with target enzymes or proteins, potentially inhibiting their activity or altering their conformation . These interactions can lead to downstream effects on biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but its activity may decrease over extended periods or under specific environmental conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on biochemical pathways and cellular functions. At higher doses, it may cause toxic or adverse effects, potentially leading to cellular damage or dysfunction . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound’s interactions with specific enzymes can lead to changes in the production and utilization of key metabolites, thereby influencing overall metabolic activity . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its solubility and lipophilicity, which are affected by the trifluoroethyl group.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization, as it may interact with different biomolecules depending on its subcellular environment . Understanding the compound’s localization is essential for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2OS/c8-7(9,10)2-3-1-4(5(11)13)6(12)14-3/h1H,2,12H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZNHOKCAAJNCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)N)N)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1628317-82-7
Record name 2-amino-5-(2,2,2-trifluoroethyl)-thiophene-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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